1-(azepan-1-yl)-2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}ethan-1-one
Description
This compound features a central ethanone backbone bridging an azepane (7-membered saturated ring) and a piperazine moiety. The piperazine is substituted with a 4-(dimethylamino)-6-methylpyrimidin-2-yl group, conferring both lipophilic (methyl) and basic (dimethylamino) properties.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O/c1-16-14-17(22(2)3)21-19(20-16)25-12-10-23(11-13-25)15-18(26)24-8-6-4-5-7-9-24/h14H,4-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQPGGAFBSDYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCCCC3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Azepan-1-yl)-2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of multiple heteroatoms that contribute to its chemical reactivity and biological activity. Its structure features an azepane ring, a piperazine moiety, and a pyrimidine derivative, which allows for diverse interactions with biological targets.
Preliminary studies suggest that the biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The precise mechanisms of action are still under investigation, with ongoing research focusing on how this compound influences biological processes at the molecular level.
Biological Activity and Applications
The compound has shown potential applications in various fields, particularly in drug development. Its interactions with biological targets can lead to significant therapeutic effects. Notably, studies have suggested its potential as an antimicrobial agent and in the treatment of conditions related to neurological disorders due to its interaction with neurotransmitter receptors .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Azepane Ring : Utilizing cyclization reactions to create the azepane structure.
- Piperazine Modification : Introducing piperazine derivatives through nucleophilic substitution.
- Pyrimidine Integration : Employing coupling reactions to attach the pyrimidine moiety.
Controlled reaction conditions are essential for achieving desired products with high yields and purity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Comparison of Structural and Functional Features
Key Observations:
- Heterocyclic Diversity: The target compound’s pyrimidine ring contrasts with pyridazine in and pyrazolopyrimidine in . Pyridazine/pyrazole systems may enhance π-π stacking in binding pockets, while dimethylamino groups in the target compound could improve solubility .
- Substituent Effects: Sulfonyl groups (e.g., in ) increase polarity and may influence metabolic stability.
- Backbone Flexibility : The azepane ring (7-membered) offers conformational flexibility over piperidine (6-membered) in , possibly affecting target selectivity.
Comparison with Analog Syntheses :
- ’s compound uses pyridazine functionalization, which requires distinct cyclization steps compared to the pyrimidine-focused synthesis of the target compound.
- Sulfonyl-containing analogs (e.g., ) employ sulfonation reactions with sulfonyl chlorides, a step absent in the target compound’s synthesis .
Physicochemical and Pharmacokinetic Properties
Table 2: Estimated Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (lipophilicity) | ~2.5 | ~2.8 | ~3.2 |
| Solubility (mg/mL) | Moderate | Low | Low |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Molecular Weight | ~450 | 397.5 | ~600 |
Insights :
- The target compound’s dimethylamino group likely improves aqueous solubility over ’s pyridazine-pyrazole system.
- Higher molecular weight in may limit bioavailability, whereas the target compound’s intermediate size (~450 g/mol) aligns with Lipinski’s rules for drug-likeness .
Preparation Methods
Pyrimidine Core Synthesis
The 4-(dimethylamino)-6-methylpyrimidin-2-yl group is typically synthesized via nucleophilic aromatic substitution (SAr) or Suzuki-Miyaura coupling .
SN_NNAr Approach
-
2-Chloro-4-methylpyrimidine reacts with dimethylamine in anhydrous THF at 60°C for 12 hours (Yield: 78%).
-
Methylation at the 6-position using methyl iodide and KCO in DMF (Yield: 85%).
Key Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Dimethylamine, THF | 60°C, 12 h | 78% |
| 2 | CHI, KCO, DMF | RT, 6 h | 85% |
Suzuki Coupling Alternative
A patent route uses 3-pyridyl boronic acid with 2,4-dichloropyrimidine under Pd(PPh) catalysis, though this method risks regioisomer formation.
Piperazine Functionalization
The piperazine ring is introduced via alkylation or nucleophilic substitution:
-
4-(Pyrimidin-2-yl)piperazine-1-carboxylate is deprotected using TFA in DCM.
-
Reaction with 2-chloroethanone in acetonitrile at reflux (Yield: 68%).
Side Reaction Mitigation
Azepane-Ketone Coupling
The azepane moiety is conjugated via Friedel-Crafts acylation or amide coupling :
Acylation Method
Coupling Reagent Approach
-
T3P (propanephosphonic acid anhydride) or HBTU in acetonitrile achieves higher yields (82–85%) but requires rigorous drying.
Comparative Table
| Method | Reagent | Solvent | Yield |
|---|---|---|---|
| Acylation | DIPEA, DCM | Dichloromethane | 72% |
| Coupling | T3P, DIPEA | Acetonitrile | 85% |
Optimized Three-Step Synthesis
Route Overview
-
Pyrimidine synthesis : SAr with dimethylamine (Step 1–2).
-
Piperazine alkylation : 2-chloroethanone in acetonitrile (Step 3).
-
Azepane coupling : T3P-mediated acylation (Step 4).
Overall Yield : 48% (calculated from stepwise yields).
Critical Parameters
-
Temperature : Reactions performed at 60°C minimize byproducts.
-
Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.
-
Catalysts : Pd-based catalysts for coupling steps (0.5 mol% loading).
Limitations and Scalability Issues
Key Challenges
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and what purification techniques are critical?
The synthesis involves multi-step organic reactions, including:
- Coupling of azepane and piperazine moieties under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Pyrimidine ring functionalization using dimethylamine and methyl groups under reflux conditions in ethanol or DMF .
- Purification via high-performance liquid chromatography (HPLC) or column chromatography to achieve >95% purity, critical for removing unreacted intermediates .
Advanced: How can researchers address discrepancies in reported binding affinities toward serotonin receptors?
Contradictory data may stem from:
- Assay variability (e.g., buffer pH, temperature, receptor isoforms).
- Methodological resolution :
- Perform standardized competitive binding assays with radiolabeled ligands (e.g., [³H]-5-HT) .
- Validate using molecular docking to map interactions between the dimethylamino-pyrimidine group and receptor residues (e.g., Ser159 in 5-HT₁A) .
- Conduct site-directed mutagenesis to confirm critical binding sites .
Basic: Which spectroscopic methods are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (±1 Da) .
- HPLC-UV : Purity analysis at 254 nm with C18 columns .
Advanced: What experimental approaches elucidate metabolic stability in preclinical models?
- In vitro :
- Hepatocyte incubation with liver microsomes to calculate intrinsic clearance (Cl_int) .
- CYP450 inhibition assays (CYP3A4, 2D6) .
- In vivo :
- Pharmacokinetic profiling in rodents (IV/PO administration) with LC-MS/MS plasma analysis .
- Non-compartmental modeling for AUC, t₁/₂, and bioavailability .
Basic: What structural features suggest bioactivity in neurological disorders?
- Dimethylamino-pyrimidine : Mimics serotonin’s electron-rich aromatic system .
- Piperazine-azepane backbone : Provides flexibility for dual 5-HT₁A/D₂ receptor engagement, relevant to anxiety and schizophrenia .
Advanced: How can SAR studies optimize dopamine receptor subtype selectivity?
- Modular synthesis : Vary substituents at three positions:
- Screening :
- Radioligand displacement assays (D₂ vs. D₃) .
- QSAR models incorporating steric/electronic parameters .
- Functional cAMP assays for biased signaling .
Basic: What computational tools predict pharmacokinetic properties?
- SwissADME : Estimates LogP (-0.5 to +3.5), BBB permeability, and CYP450 interactions .
- Molecular dynamics : Simulates passive diffusion (e.g., GROMACS) .
- CNS MPO score : Prioritizes compounds with scores >4 for CNS activity .
Advanced: How to mitigate crystallization challenges during scale-up?
- Polymorph screening : High-throughput solvent crystallization (Crystal16®) identifies stable forms .
- Additives : HMDS disrupts pyrimidine π-π stacking .
- Spray drying : Amorphous dispersion with HPMCAS-LF enhances dissolution .
- PAT monitoring : Real-time particle size analysis during milling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
